molecular formula C12H12N2OS B1482996 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098014-81-2

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1482996
CAS RN: 2098014-81-2
M. Wt: 232.3 g/mol
InChI Key: GJJNGBRIUQTCME-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Applications

A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi. The results indicated that antimicrobial activity was dependent on the Schiff base moiety derived from these compounds (Hamed et al., 2020). Similarly, Ashok et al. (2016) synthesized 3-hydroxy-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4H-chromen-4-ones and screened them for antibacterial and antifungal activities, showing promising results (Ashok et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds using 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a precursor has been reported. For example, Kariuki et al. (2022) synthesized 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, determining its structure through NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022). Additionally, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, evaluating their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of derivatives for potential therapeutic applications. Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, evaluating them for antioxidant and anti-inflammatory activities. Some derivatives showed potent activities, comparable to standard drugs (Sudha et al., 2021).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7-9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJNGBRIUQTCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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